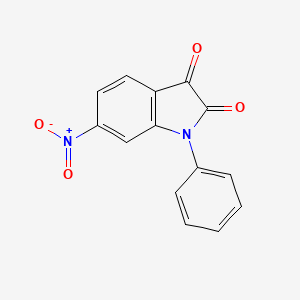
6-Nitro-1-phenylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-phenylindoline-2,3-dione is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by a nitro group at the 6th position and a phenyl group at the 1st position of the indoline-2,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenylindoline-2,3-dione typically involves the nitration of 1-phenylindoline-2,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenylindoline-2,3-dione undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Amino-1-phenylindoline-2,3-dione.
Substitution: Various substituted indoline-2,3-dione derivatives depending on the nucleophile used.
Oxidation: Oxidized indoline derivatives.
Scientific Research Applications
6-Nitro-1-phenylindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable indole core structure.
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenylindoline-2,3-dione and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
1-Phenylindoline-2,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Chloro-1-phenylindoline-2,3-dione: Contains a chloro group instead of a nitro group, leading to different reactivity and biological properties.
6-Amino-1-phenylindoline-2,3-dione: The amino group provides different chemical and biological properties compared to the nitro group.
Uniqueness
6-Nitro-1-phenylindoline-2,3-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activities. The nitro group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates with potential therapeutic applications.
Properties
Molecular Formula |
C14H8N2O4 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-nitro-1-phenylindole-2,3-dione |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)15(14(13)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YNYJBQNOQHWNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


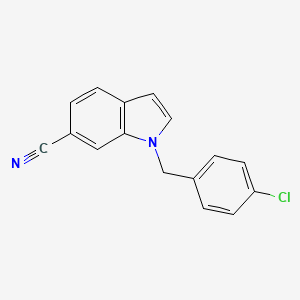


![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)


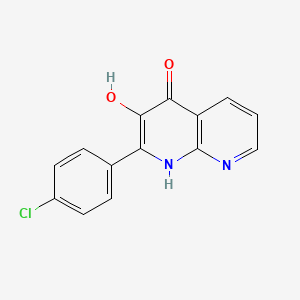

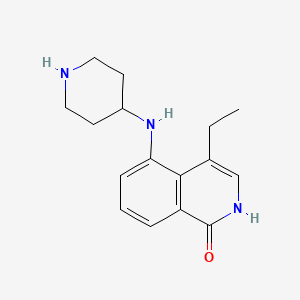
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

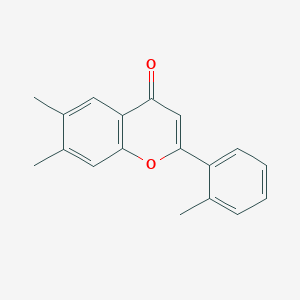
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
